Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate
Overview
Description
Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a diphenylacetyl group through an aminoacetyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The esterification reaction can be carried out using benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The diphenylacetyl group is introduced through an acylation reaction using diphenylacetyl chloride and an appropriate amine. The final step involves coupling the aminoacetyl group with the benzoate ester under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The diphenylacetyl group is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the diphenylacetyl and aminoacetyl groups.
Diphenylacetic acid: Contains the diphenylacetyl moiety but lacks the ester and aminoacetyl functionalities.
N-Phenylacetamide: Shares the amide functional group but differs in the overall structure.
Uniqueness
Ethyl 3-[({2-[(2,2-diphenylacetyl)amino]acetyl}oxy)methyl]benzoate is unique due to its combination of ester, amide, and diphenylacetyl functionalities, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[[2-[(2,2-diphenylacetyl)amino]acetyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-2-31-26(30)22-15-9-10-19(16-22)18-32-23(28)17-27-25(29)24(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-16,24H,2,17-18H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTALKYFGVQGBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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